

"1-(2-Nitrophenyl)ethanol" as a building block in organic synthesis

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Compound of Interest

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An In-depth Technical Guide to **1-(2-Nitrophenyl)ethanol**: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of **1-(2-Nitrophenyl)ethanol**

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. **1-(2-Nitrophenyl)ethanol**, a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block. Characterized by a secondary alcohol and an ortho-positioned nitro group, its structure is primed for a diverse array of chemical transformations. This guide provides an in-depth exploration of **1-(2-Nitrophenyl)ethanol**, detailing its synthesis, characterization, and, most importantly, its application as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.^[1] For researchers and drug development professionals, understanding the reactivity and synthetic potential of this molecule opens avenues for innovation and the streamlined development of new chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. **1-(2-Nitrophenyl)ethanol** is typically a colorless to pale yellow liquid or low-melting solid, soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.^[2]

Table 1: Physicochemical Properties of **1-(2-Nitrophenyl)ethanol**

Property	Value	Source(s)
CAS Number	3205-25-2	[1] [2] [3]
Molecular Formula	C ₈ H ₉ NO ₃	[1] [3]
Molecular Weight	167.16 g/mol	[1] [3]
Appearance	Colorless to slightly yellow liquid or Pale Yellow Solid	[1] [2]
Boiling Point	107 °C @ 1 mmHg	[1] [2] [4]
Density	1.24 g/mL	[1]
Refractive Index (n _{20D})	1.56	[1]
Purity	≥ 98% (GC)	[1]

Spectroscopic Characterization: The structural features of **1-(2-Nitrophenyl)ethanol** give rise to a distinct spectroscopic signature.

- **¹H NMR:** The proton nuclear magnetic resonance spectrum provides clear diagnostic signals. A characteristic multiplet for the benzylic proton (Ph-CH) appears around 5.4 ppm. The aromatic protons resonate in the 7.4-7.9 ppm region, while the methyl group (CH₃) protons present as a doublet near 1.58 ppm. The hydroxyl proton (OH) is typically a broad singlet that can vary in chemical shift.[\[2\]](#)
- **IR Spectroscopy:** The infrared spectrum is characterized by a strong, broad absorption band for the O-H stretch around 3300-3400 cm⁻¹.[\[5\]](#) Asymmetric and symmetric stretching of the nitro group (NO₂) are observed as strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[\[6\]](#)
- **Mass Spectrometry:** In mass spectrometry, **1-(2-Nitrophenyl)ethanol** undergoes characteristic fragmentation patterns, including alpha cleavage and dehydration, which can be used to confirm its structure.[\[5\]](#)

Synthesis of 1-(2-Nitrophenyl)ethanol

The most direct and common route to racemic **1-(2-Nitrophenyl)ethanol** is the reduction of the corresponding ketone, 2-nitroacetophenone. This transformation is typically achieved with high efficiency using standard reducing agents.

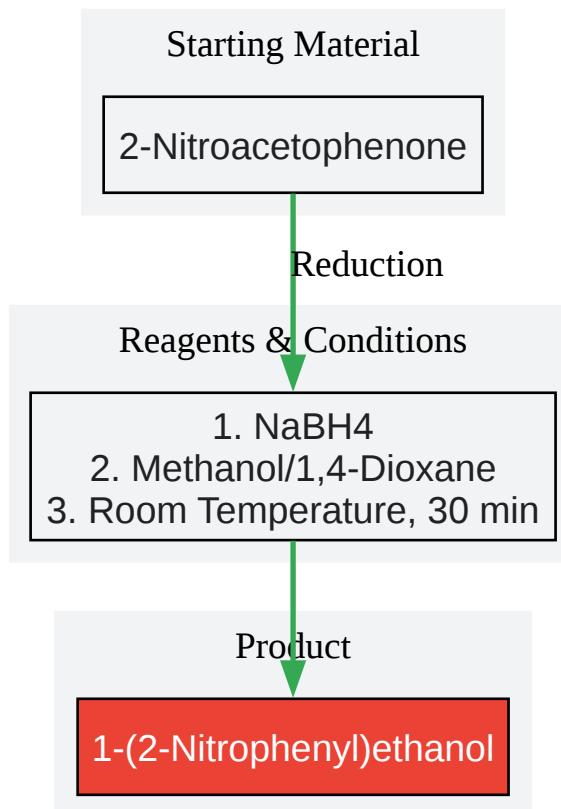
Protocol 1: Synthesis of Racemic (RS)-1-(2-Nitrophenyl)ethanol via Ketone Reduction

This protocol is based on the well-established reduction of a ketone using sodium borohydride (NaBH_4), a mild and selective reagent that efficiently reduces ketones without affecting the nitro group under standard conditions.

Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-nitroacetophenone (1.0 g, 6.06 mmol) in a solvent mixture of methanol (9 mL) and 1,4-dioxane (6 mL).^{[2][4]}
- **Reagent Addition:** To this stirred solution at room temperature, add sodium borohydride (0.69 g, 18.16 mmol) in small portions. The portion-wise addition is crucial to control the exothermic reaction and any initial effervescence.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature for approximately 30 minutes.^[2] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
- **Workup and Extraction:**
 - Concentrate the mixture under reduced pressure to remove the methanol.
 - Dilute the remaining residue with ethyl acetate (50 mL).
 - Wash the organic layer sequentially with water (10 mL) and brine (10 mL). The water wash removes inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.^[2]

- Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate in vacuum to yield the product, **(RS)-1-(2-Nitrophenyl)ethanol**, typically as a yellow oil or solid.^[2] This method often results in a quantitative yield.^[2]



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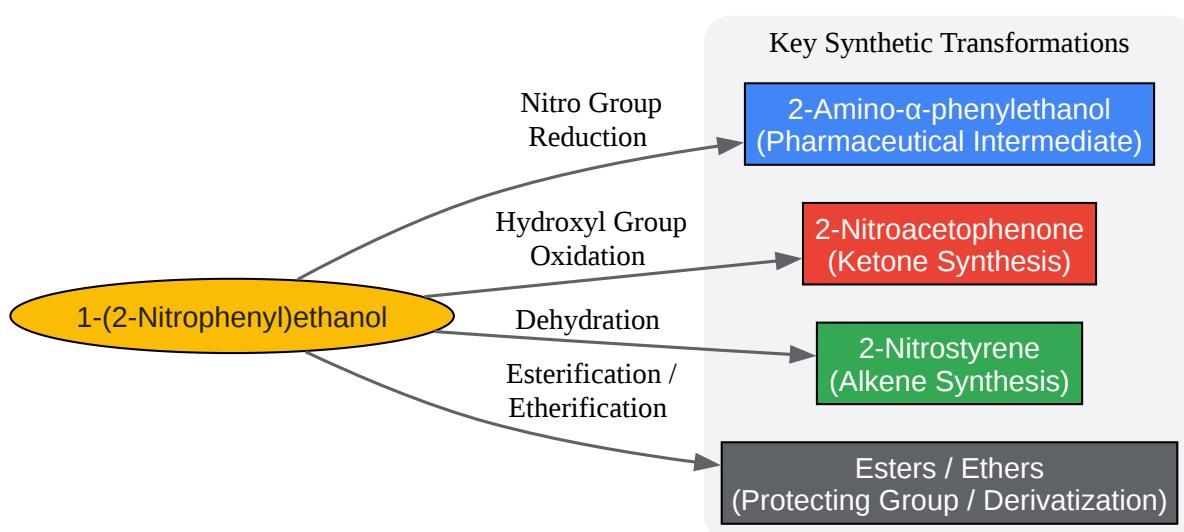
Caption: General workflow for the synthesis of **1-(2-Nitrophenyl)ethanol**.

Asymmetric Synthesis: Accessing Chiral Alcohols

For many pharmaceutical applications, obtaining a single enantiomer of a chiral alcohol is essential.^[7] Enantiomerically pure **1-(2-nitrophenyl)ethanol** can be synthesized via the catalytic asymmetric reduction of 2-nitroacetophenone. This is often achieved using chiral catalysts, such as those based on Ruthenium or Rhodium complexes, or through biocatalytic methods employing alcohol dehydrogenases (ADHs).^{[8][9]} These advanced methods provide access to either the (R) or (S) enantiomer with high enantioselectivity, which are critical precursors for chiral drugs.^[8]

Core Synthetic Applications

The synthetic utility of **1-(2-nitrophenyl)ethanol** stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo oxidation, esterification, or dehydration, while the nitro group is a precursor to a primary amine.



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Caption: Synthetic versatility of **1-(2-Nitrophenyl)ethanol**.

Reduction of the Nitro Group: Synthesis of 2-Amino-1-phenylethanol Derivatives

The most significant application of **1-(2-nitrophenyl)ethanol** is its conversion to 2-amino-1-phenylethanol derivatives. This transformation is a cornerstone in the synthesis of numerous pharmaceuticals.^{[1][10]} The reduction of the aromatic nitro group to a primary amine is a robust and high-yielding reaction.

Causality: The resulting amino alcohol scaffold is a privileged structure in medicinal chemistry. The presence of the amino and hydroxyl groups allows for further derivatization to modulate pharmacological activity, solubility, and other drug-like properties.

Protocol 2: Catalytic Hydrogenation to 2-Amino-1-(2-nitrophenyl)ethanol

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are commonly employed.[11]

Methodology:

- Catalyst Preparation: In a hydrogenation vessel, suspend 10% Pd/C catalyst (typically 5-10 mol%) in a suitable solvent such as ethanol or methanol.
- Substrate Addition: Add a solution of **1-(2-nitrophenyl)ethanol** (1 equivalent) in the same solvent to the vessel.
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (pressure can range from atmospheric to several atmospheres) and stir the mixture vigorously at room temperature.[11]
- Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
- Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-1-phenylethanol derivative can be purified further by crystallization or chromatography if necessary.

Reactions of the Hydroxyl Group

The secondary alcohol functionality provides another handle for synthetic manipulation.

- Oxidation to 2-Nitroacetophenone: The hydroxyl group can be oxidized back to the parent ketone using a variety of oxidizing agents.[12] Mild conditions, for instance using pyridinium chlorochromate (PCC) or a Swern oxidation, are effective for this transformation, yielding 2-nitroacetophenone. This allows for the temporary use of the alcohol as a masked ketone or for accessing different reaction pathways.[12]

- **Esterification and Etherification:** The alcohol can be readily converted into esters or ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride) under acidic or basic conditions.[13][14] Etherification can be performed, for example, via the Williamson ether synthesis. These reactions are useful for installing protecting groups or for creating derivatives with altered biological or physical properties.[1]
- **Dehydration to 2-Nitrostyrene:** Under acidic conditions and heat, **1-(2-nitrophenyl)ethanol** can undergo dehydration (elimination of water) to form 2-nitrostyrene. This styrene derivative is a valuable monomer for polymerization and a Michael acceptor in conjugate addition reactions, further expanding the synthetic utility of the parent alcohol.

Safety and Handling

As a laboratory chemical, **1-(2-nitrophenyl)ethanol** must be handled with appropriate care.

- **Hazards:** It is classified as harmful if swallowed or inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][15]
- **Precautions:**
 - **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
 - **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
 - **Storage:** Store in a tightly sealed container in a dry, room-temperature environment.[2]
 - **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

Conclusion

1-(2-Nitrophenyl)ethanol stands out as a strategically important and economically viable building block in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to key intermediates like 2-amino-1-phenylethanol

derivatives, which are crucial in pharmaceutical development. The straightforward synthesis of the racemic form and the availability of asymmetric routes to its chiral enantiomers further enhance its appeal. For chemists engaged in the design and synthesis of complex molecules, a comprehensive understanding of the reactivity and potential of **1-(2-nitrophenyl)ethanol** is an invaluable asset for accelerating discovery and innovation.

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